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Abstract
Buxifoliadine H is a naturally occurring acridone alkaloid first identified from the root bark of

Severinia buxifolia. This document provides a comprehensive overview of the discovery,

isolation, and preliminary biological evaluation of Buxifoliadine H. It includes a summary of its

physicochemical properties, detailed spectroscopic data, and the experimental protocols for its

extraction and purification. Additionally, this guide outlines the methodology for assessing its

cytotoxic effects against human cancer cell lines and discusses the current state of knowledge

regarding its synthesis. This technical guide is intended to serve as a foundational resource for

researchers interested in the further study and potential therapeutic development of

Buxifoliadine H.

Discovery and Natural Occurrence
Buxifoliadine H was first isolated from the root bark of Severinia buxifolia (synonymous with

Atalantia buxifolia), a plant belonging to the Rutaceae family.[1][2] This plant has a history of

use in Chinese folk medicine for treating a variety of ailments, including rheumatism, paralysis,

snakebites, and malaria.[1] The investigation of the chemical constituents of Severinia buxifolia

collected in Hainan, China, led to the identification of eight new acridone alkaloids, one of

which was named Buxifoliadine H.[1][2]
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Physicochemical and Spectroscopic Data
Buxifoliadine H is an acridone alkaloid with the molecular formula C16H15NO6 and a

molecular weight of 317.29 g/mol .[3] Its chemical structure is 1,3,6-trihydroxy-4,5-dimethoxy-

10-methyl-9,10-dihydroacridin-9-one. The compound presents as yellow needles with a melting

point of 215–217°C.[1]

Table 1: Physicochemical Properties of Buxifoliadine H
Property Value Reference

Molecular Formula C16H15NO6 [3]

Molecular Weight 317.29 [3]

CAS Number 263007-72-3 [3]

Appearance Yellow needles [1]

Melting Point 215–217 °C [1]

Table 2: Spectroscopic Data for Buxifoliadine H
Spectroscopic Data Value Reference

UV λmax (nm) 425, 326, 278 [1]

IR νmax (cm-1) 1608 (C=O) [1]

¹H-NMR (Acetone-d6, δ ppm) Data unavailable in snippets [1]

¹³C-NMR Data unavailable in snippets [1]

HR-EI-MS Consistent with C16H15NO6 [1]

Note: The detailed ¹H and ¹³C NMR data are reported in the primary literature but are not

available in the accessed search snippets. The provided data is based on the information

available.

Experimental Protocols
Isolation of Buxifoliadine H from Severinia buxifolia
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The following protocol is based on the description of the isolation of acridone alkaloids from the

root bark of Severinia buxifolia.[1]

3.1.1. Plant Material and Extraction

Air-dried and powdered root bark of Severinia buxifolia is subjected to extraction with

methanol (MeOH) at room temperature.

The resulting methanol extract is concentrated under reduced pressure to yield a crude

extract.

3.1.2. Solvent Partitioning

The crude methanol extract is suspended in water (H₂O) and partitioned with chloroform

(CHCl₃).

The chloroform layer, containing the less polar compounds including acridone alkaloids, is

separated.

3.1.3. Chromatographic Separation

The chloroform-soluble fraction is concentrated and subjected to silica gel column

chromatography.

The column is eluted with a gradient of solvents, typically starting with n-hexane and

gradually increasing the polarity with ethyl acetate (EtOAc) and/or methanol (MeOH).

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Fractions containing compounds with similar TLC profiles are combined.

Buxifoliadine H is isolated from the relevant fractions and further purified by recrystallization

to yield yellow needles.[1]
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Figure 1. Isolation workflow for Buxifoliadine H.

Biological Activity: Cytotoxicity Assay
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Buxifoliadine H has been reported to exhibit cytotoxic activity. The following is a generalized

protocol for determining the cytotoxicity of a compound like Buxifoliadine H using the MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for

assessing cell viability.

3.2.1. Cell Culture

Human cancer cell lines, such as KB (oral squamous carcinoma) and Hep-3B (hepatocellular

carcinoma), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented

with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

3.2.2. MTT Assay Protocol

Cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per

well and allowed to adhere overnight.

A stock solution of Buxifoliadine H is prepared in dimethyl sulfoxide (DMSO) and serially

diluted with culture medium to achieve the desired final concentrations.

The culture medium is removed from the wells and replaced with fresh medium containing

various concentrations of Buxifoliadine H. Control wells receive medium with DMSO at the

same concentration as the treated wells.

The plates are incubated for a specified period, typically 48 or 72 hours.

Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the

plates are incubated for an additional 4 hours at 37°C.

The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to

dissolve the formazan crystals.

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

Cell viability is calculated as a percentage of the control, and the IC₅₀ (the concentration of

the compound that inhibits cell growth by 50%) is determined.
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Figure 2. Workflow for MTT cytotoxicity assay.

History of Synthesis
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As of the current literature review, there is no reported total synthesis of Buxifoliadine H. The

compound is currently sourced through isolation from its natural plant origin. The development

of a synthetic route would be a significant contribution to the field, enabling further investigation

of its biological activities and structure-activity relationships.

Conclusion
Buxifoliadine H is an acridone alkaloid with a defined structure and demonstrated cytotoxic

activity against cancer cell lines. This technical guide has summarized the key information

regarding its discovery, isolation from Severinia buxifolia, and methods for evaluating its

biological potential. The lack of a total synthesis presents an opportunity for synthetic chemists.

Further research is warranted to fully elucidate the mechanism of its cytotoxic action and to

explore its potential as a lead compound in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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